molecular formula C14H12ClFN2O2S B2869556 N-(3-fluoro-4-methoxyphenyl)-4-(furan-3-yl)thiazol-2-amine hydrochloride CAS No. 2034250-53-6

N-(3-fluoro-4-methoxyphenyl)-4-(furan-3-yl)thiazol-2-amine hydrochloride

Cat. No.: B2869556
CAS No.: 2034250-53-6
M. Wt: 326.77
InChI Key: KVBRGXNSQGOKJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-fluoro-4-methoxyphenyl)-4-(furan-3-yl)thiazol-2-amine hydrochloride is a thiazole-based compound featuring a 3-fluoro-4-methoxyphenyl group attached to the thiazol-2-amine nitrogen and a furan-3-yl substituent at the 4-position of the thiazole ring. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmacological studies.

Properties

IUPAC Name

N-(3-fluoro-4-methoxyphenyl)-4-(furan-3-yl)-1,3-thiazol-2-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FN2O2S.ClH/c1-18-13-3-2-10(6-11(13)15)16-14-17-12(8-20-14)9-4-5-19-7-9;/h2-8H,1H3,(H,16,17);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVBRGXNSQGOKJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC2=NC(=CS2)C3=COC=C3)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClFN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-fluoro-4-methoxyphenyl)-4-(furan-3-yl)thiazol-2-amine hydrochloride typically involves the following steps:

    Formation of the Thiazole Ring: This can be achieved through the Hantzsch thiazole synthesis, which involves the condensation of a β-keto ester with a thiourea derivative.

    Substitution Reactions:

    Furan Ring Attachment: The furan ring can be introduced via a Suzuki coupling reaction, which involves the cross-coupling of a boronic acid with a halogenated furan derivative.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-throughput screening methods to identify the best catalysts and solvents for each step of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(3-fluoro-4-methoxyphenyl)-4-(furan-3-yl)thiazol-2-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to a thiazolidine ring.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents are commonly used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiazolidine derivatives.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: This compound may exhibit biological activity, making it a candidate for drug discovery and development.

    Medicine: Thiazole derivatives are often studied for their potential therapeutic effects, including antimicrobial, anti-inflammatory, and anticancer activities.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3-fluoro-4-methoxyphenyl)-4-(furan-3-yl)thiazol-2-amine hydrochloride would depend on its specific biological target. Generally, thiazole derivatives can interact with various molecular targets, including enzymes, receptors, and DNA. The exact pathways involved would require further experimental studies to elucidate.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key Compounds for Comparison:

N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine ():

  • Substituents : 3-chloro-2-methylphenyl (N-attached) and 4-fluorophenyl (C4-thiazole).
  • Activity : Demonstrated antibacterial properties, suggesting thiazol-2-amine derivatives may target microbial pathways. The chloro and fluoro groups likely enhance lipophilicity and membrane penetration .

N-(2,4-Dichlorophenyl)-1,3-thiazol-2-amine ():

  • Substituents : 2,4-dichlorophenyl at N.
  • Properties : Crystallographic data indicate planar thiazole rings, with chlorine atoms influencing packing via halogen bonding. The absence of a C4 substituent simplifies synthesis but may reduce bioactivity .

4-(4-Chlorophenyl)-N-[(E)-4-(dimethylamino)benzylidene]-1,3-thiazol-2-amine (): Substituents: 4-chlorophenyl (C4) and a benzylidene group at N.

N-(6-Methoxypyridin-3-yl)-4-(pyridin-2-yl)thiazol-2-amine Hydrobromide ():

  • Substituents : Methoxypyridine (N) and pyridine (C4).
  • Behavior : Protonation occurs at the pyridine nitrogen, forming a 3D hydrogen-bonded network with water and bromide. This contrasts with the target compound’s furan substituent, which lacks basic sites, suggesting differences in solubility and crystal packing .

Physicochemical and Spectral Comparisons

Table 1: Key Properties of Selected Thiazol-2-amine Derivatives
Compound Name Substituents (N/C4) Melting Point (°C) Notable Spectral Data (NMR/MS) Bioactivity
Target Compound (Hydrochloride) 3-Fluoro-4-MeO-phenyl / Furan Not reported Not available Inferred antimicrobial
N-(3-Chloro-2-methylphenyl)-4-(4-F-phenyl) 3-Cl-2-Me-phenyl / 4-F-phenyl Not reported 1H NMR (δ 7.2–7.8, aromatic) Antibacterial
N-(2,4-Dichlorophenyl)-1,3-thiazol-2-amine 2,4-Cl-phenyl / None Crystallized X-ray diffraction data None reported
4-(4-Cl-phenyl)-N-benzylidene derivative 4-Cl-phenyl / Benzylidene Not reported IR (C=N stretch ~1600 cm⁻¹) Not reported
  • Furan vs. Furan’s electron-rich nature may enhance π-π interactions in drug-receptor complexes compared to chloro or methyl groups .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.